

# Technical Guide: Physicochemical Properties of 4,5-Dimethoxy-2-nitrotoluene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-Dimethoxy-2-nitrotoluene

Cat. No.: B1295395

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,5-Dimethoxy-2-nitrotoluene** is an aromatic nitro compound that serves as a key intermediate in organic synthesis. Its distinct substitution pattern on the benzene ring makes it a valuable precursor for the synthesis of various more complex molecules, particularly in the pharmaceutical and dye industries. A thorough understanding of its physicochemical properties is essential for its safe handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems. This guide provides a detailed overview of the core physicochemical properties of **4,5-Dimethoxy-2-nitrotoluene**, outlines standard experimental protocols for their determination, and includes a visualization of a common synthetic pathway.

## Core Physicochemical Properties

The fundamental physical and chemical characteristics of **4,5-Dimethoxy-2-nitrotoluene** are summarized in the table below. These properties are critical for predicting its reactivity, solubility, and behavior in various experimental and industrial settings.

| Property          | Value                                                             | Reference                                        |
|-------------------|-------------------------------------------------------------------|--------------------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> NO <sub>4</sub>                    | [1][2]                                           |
| Molecular Weight  | 197.19 g/mol                                                      | [1]                                              |
| CAS Number        | 7509-11-7                                                         | [1]                                              |
| Appearance        | Pale yellow solid                                                 | General observation for aromatic nitro compounds |
| Melting Point     | 94-96 °C                                                          |                                                  |
| Boiling Point     | 317.7 °C                                                          |                                                  |
| Flash Point       | 147.3 °C                                                          |                                                  |
| Solubility        | Generally soluble in organic solvents; slightly soluble in water. | General property of aromatic nitro compounds     |
| Predicted logP    | 2.1                                                               | [3]                                              |
| InChI Key         | BNJRARLHTLUQCH-UHFFFAOYSA-N                                       | [2][3]                                           |

## Experimental Protocols

The determination of the physicochemical properties of chemical compounds like **4,5-Dimethoxy-2-nitrotoluene** should follow standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

### Melting Point Determination (OECD Guideline 102)

The melting point is determined to ascertain the purity of the substance and to characterize it.

Methodology:

- Sample Preparation: A small, representative sample of dry **4,5-Dimethoxy-2-nitrotoluene** is finely powdered.

- Apparatus: A capillary tube melting point apparatus is commonly used. The apparatus consists of a heated block with a sample holder for the capillary tube and a thermometer or a digital temperature sensor.
- Procedure:
  - The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
  - The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

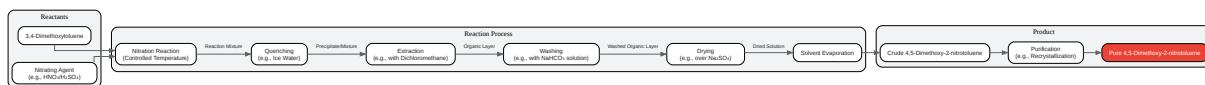
## Boiling Point Determination (OECD Guideline 103)

The boiling point provides an indication of the volatility of a substance.

Methodology:

- Apparatus: A standard distillation apparatus or an ebulliometer is used. The apparatus includes a boiling flask, a condenser, a thermometer, and a heating source.
- Procedure:
  - A measured volume of **4,5-Dimethoxy-2-nitrotoluene** is placed in the boiling flask.
  - The apparatus is assembled, and the heating source is turned on.
  - The liquid is heated until it boils, and the vapor temperature is recorded when it remains constant. This temperature is the boiling point at the recorded atmospheric pressure.
  - A correction for atmospheric pressure may be necessary to report the normal boiling point (at 1 atm).

## Water Solubility Determination (OECD Guideline 105)


Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a compound.

Methodology (Flask Method):

- Sample Preparation: A supersaturated solution of **4,5-Dimethoxy-2-nitrotoluene** in deionized water is prepared in a flask.
- Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to allow equilibrium to be reached.
- Phase Separation: The solution is allowed to stand undisturbed at the same temperature to allow any undissolved solid to settle.
- Analysis: A sample of the clear aqueous phase is carefully withdrawn and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

## Synthetic Pathway Visualization

**4,5-Dimethoxy-2-nitrotoluene** is commonly synthesized via the nitration of 3,4-dimethoxytoluene. The following diagram illustrates the general workflow for this chemical transformation.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4,5-Dimethoxy-2-nitrotoluene**.

## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **4,5-Dimethoxy-2-nitrotoluene**. The presented data and experimental protocols are intended to support researchers and professionals in the safe and effective use of this important chemical intermediate. Adherence to standardized testing guidelines is crucial for generating reliable data for research, development, and regulatory purposes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 4,5-Dimethoxy-2-nitrotoluene [webbook.nist.gov]
- 3. PubChemLite - 4,5-dimethoxy-2-nitrotoluene (C9H11NO4) [pubchemlite.lcsb.uni.lu]
- 4. To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4,5-Dimethoxy-2-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295395#physicochemical-properties-of-4-5-dimethoxy-2-nitrotoluene]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)